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Abstract

Tasipimidine is a selective a2A-adrenoceptor agonist under investigation for various
therapeutic applications. A thorough understanding of its metabolic fate and excretion pathways
is critical for its continued development and safe clinical use. This technical guide provides a
detailed overview of the current knowledge regarding the metabolism and excretion of
tasipimidine, with a primary focus on preclinical data obtained in canine models. The
document summarizes key quantitative data, outlines experimental methodologies, and
visualizes the primary metabolic transformations and analytical workflows.

Introduction

Tasipimidine, also known as ODM-105, is a potent and selective agonist of the a2A-
adrenergic receptor.[1] It is approved in the European Union under the brand name Tessie for
the short-term treatment of fear and anxiety in dogs.[1] Furthermore, tasipimidine is under
clinical investigation for the treatment of insomnia in humans.[2][3] As with any drug candidate,
a comprehensive characterization of its absorption, distribution, metabolism, and excretion
(ADME) profile is paramount. This guide focuses specifically on the metabolism and excretion
pathways of tasipimidine, consolidating available data into a structured and accessible format
for researchers and drug development professionals.
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Metabolism

The metabolism of tasipimidine primarily occurs via Phase | biotransformation reactions,
specifically demethylation and dehydrogenation.[4] The resulting metabolites have been
demonstrated to be significantly less potent at human and rat adrenoceptors compared to the

parent compound.

Metabolic Pathways

The principal metabolic pathways for tasipimidine are:

o Demethylation: This reaction involves the removal of a methyl group from the methoxy
moiety of the tasipimidine molecule.

» Dehydrogenation: This process involves the removal of hydrogen atoms, leading to the
formation of a more oxidized metabolite.

A combination of these pathways can also occur, resulting in a demethylated dehydrogenation
product, which has been detected at trace levels in dog plasma after high doses of

tasipimidine.
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Primary metabolic pathways of tasipimidine.

EXxcretion

Tasipimidine is characterized as a highly cleared compound that is rapidly eliminated from
circulation in dogs. The primary route of excretion for the unchanged drug is via the kidneys

into the urine.
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Quantitative Excretion Data

A significant portion of tasipimidine is excreted unchanged in the urine. In dogs, approximately
25% of the administered dose is excreted as the parent compound in urine. The circulating
metabolites are also cleared through urine, but to a much lesser extent compared to
tasipimidine itself.

Pharmacokinetic Parameters (Canine)

The pharmacokinetic profile of tasipimidine has been characterized in dogs, providing
valuable insights into its absorption and disposition.

Summary of Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of tasipimidine in dogs.
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. Study .
Parameter Value Species . Citation
Conditions
Oral
) o ~60% Dog (Beagle) Fasted state
Bioavailability
Time to
Maximum
30 pg/kg oral
Plasma 0.5- 1.5 hours Dog (Beagle)
) dose, fasted
Concentration
(Tmax)
Maximum
Plasma 30 pg/kg oral
) ~5 ng/mL Dog (Beagle)
Concentration dose, fasted
(Cmax)
Volume of
o 3 L/kg Dog -
Distribution (Vd)
. 10 pg/kg i.v.
Total Clearance 21 mL/min/kg Dog
bolus
Oral
Terminal Half-life o )
1.7 hours Dog administration,
(t2)
fasted
Plasma Protein ]
~17% Dog In vitro

Binding

Experimental Protocols

The data presented in this guide are derived from preclinical studies, primarily in Beagle dogs.

The methodologies employed in these studies are crucial for the interpretation of the results.

Pharmacokinetic Study in Dogs

A representative experimental design for evaluating the pharmacokinetics of tasipimidine is as

follows:
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Animal Model: Healthy laboratory Beagle dogs.

Study Design: The studies often involve single or repeated dosing in crossover or parallel-
group designs. For oral administration studies, animals are typically fasted overnight.

Dosing: Tasipimidine is administered as an oral solution at specified dose levels (e.g., 20
Hg/kg, 30 pg/kg).

Sample Collection: Blood samples are collected from the jugular vein at predetermined time
points before and after drug administration (e.g., 0, 0.25,0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 8, and 12
hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and
kept on ice.

Sample Processing: Plasma is separated by centrifugation at low temperatures (e.g., 1700-
1800g for 10 minutes at 4°C).

Bioanalysis: The concentrations of tasipimidine and its metabolites in plasma are quantified
using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the
Curve), and t¥2 are calculated using non-compartmental analysis with software like Phoenix
WinNonlin.
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A typical experimental workflow for pharmacokinetic studies.

Conclusion

The metabolism of tasipimidine is primarily driven by demethylation and dehydrogenation,
leading to less active metabolites. The drug is rapidly cleared, with a notable portion excreted
unchanged in the urine. The pharmacokinetic profile in dogs is characterized by good oral
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bioavailability and a relatively short half-life. The experimental protocols outlined provide a
basis for the design of future non-clinical and clinical studies. As tasipimidine progresses
through clinical trials in humans, further elucidation of its metabolism and excretion in humans
will be a key area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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